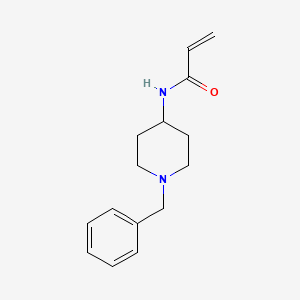

N-(1-benzylpiperidin-4-yl)prop-2-enamide

Description

N-(1-benzylpiperidin-4-yl)prop-2-enamide is a synthetic acrylamide derivative characterized by a piperidine core substituted with a benzyl group at the 1-position and a propenamide moiety at the 4-position.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-2-15(18)16-14-8-10-17(11-9-14)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAOXUGEMDXMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(1-benzylpiperidin-4-yl)prop-2-enamide typically begins with the preparation of 1-benzylpiperidine.

Formation of Amide Linkage: The 1-benzylpiperidine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired amide linkage.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods:

Large-Scale Synthesis: For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-benzylpiperidin-4-yl)prop-2-enamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bond in the prop-2-enamide moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be alkylated using alkyl halides under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Saturated amides.

Substitution: Alkylated amides.

Scientific Research Applications

Chemistry:

Catalysis: N-(1-benzylpiperidin-4-yl)prop-2-enamide is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

Receptor Studies: The compound is studied for its potential interactions with neurotransmitter receptors, providing insights into its pharmacological properties.

Medicine:

Drug Development: Due to its structural similarity to known pharmacologically active compounds, it is investigated as a potential lead compound for the development of new therapeutic agents.

Industry:

Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

Receptor Binding: N-(1-benzylpiperidin-4-yl)prop-2-enamide is believed to interact with specific neurotransmitter receptors, modulating their activity.

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, altering cellular functions.

Signal Transduction: By affecting receptor activity, it can influence downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Acryloylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide)

- Structural Differences : Acryloylfentanyl replaces the benzyl group in the target compound with a 2-phenylethyl substituent on the piperidine ring. This modification enhances its opioid receptor affinity due to similarities with fentanyl derivatives .

- Pharmacological Profile : Acryloylfentanyl is a potent opioid agonist, acting primarily on μ-opioid receptors. In contrast, N-(1-benzylpiperidin-4-yl)prop-2-enamide lacks documented opioid activity, suggesting that the benzyl group may reduce opioid receptor interaction .

- Toxicity : Acryloylfentanyl is associated with high overdose risk due to its opioid effects, whereas the target compound’s sigma-1 receptor selectivity implies a different safety profile .

N-(1-benzylpiperidin-4-yl)phenylacetamide Derivatives

- Structural Similarities : These compounds share the 1-benzylpiperidin-4-yl core but substitute the propenamide group with phenylacetamide.

- Sigma-1 Receptor Affinity : Studies show that phenylacetamide derivatives exhibit high sigma-1 receptor binding (Ki values < 10 nM) with >100-fold selectivity over sigma-2 receptors. For example:

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 2.3 | 230 | 100 |

| Thiophene-substituted analog | 3.1 | 310 | >100 |

| Halogen-substituted analog | 1.8 | 135 | 75 |

- Halogen substitutions on the benzyl or arylacetamide moieties enhance sigma-2 receptor binding, suggesting tunable selectivity .

β-Hydroxythiofentanyl (N-(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropanamide)

- Structural Modifications : Incorporates a thiophene ring and hydroxyethyl group on the piperidine nitrogen.

- Activity : Retains opioid activity but with reduced potency compared to fentanyl, highlighting the impact of heterocyclic and hydroxyl substitutions on opioid receptor engagement .

Anti-inflammatory Acrylamide Derivatives

- Example : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 10, ).

- Activity: Exhibits anti-inflammatory effects (IC50 = 17.21 ± 0.50 μM), suggesting that propenamide derivatives with phenolic or methoxyphenyl groups may target inflammatory pathways. The benzylpiperidine group in the target compound could confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration .

Functional and Mechanistic Insights

- Sigma-1 Receptor Interactions: The 1-benzylpiperidin-4-yl scaffold is a hallmark of sigma-1 ligands. Substitutions on the acrylamide moiety influence receptor selectivity and binding kinetics. For instance, rigid aromatic systems (e.g., phenylacetamide) optimize sigma-1 affinity, while bulkier groups (e.g., propenamide) may sterically hinder binding . Sigma-1 receptors are implicated in cancer biology, with overexpression in tumor cell lines (e.g., Bmax values up to 7324 fmol/mg protein in sigma-2 receptors, ).

Lack of Opioid Activity :

- Unlike phenethyl-substituted analogs (e.g., Acryloylfentanyl), the benzyl group in this compound likely disrupts the "fentanyl-like" pharmacophore required for μ-opioid receptor activation .

Biological Activity

N-(1-benzylpiperidin-4-yl)prop-2-enamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a prop-2-enamide moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

The compound is known to interact with specific receptors in the central nervous system, notably the sigma receptors. Research indicates that it exhibits a robust antiallodynic effect , particularly in models of central sensitization . This is evidenced by its efficacy in alleviating mechanical allodynia induced by capsaicin, which is a model for studying pain mechanisms.

1. Antinociceptive Effects

- Study Findings : In experimental models, this compound demonstrated significant reductions in pain responses, suggesting potential use as an analgesic agent.

2. Receptor Interactions

- Sigma Receptors : The compound has been evaluated for its affinity towards sigma receptors, showing high selectivity for sigma1 receptors (Ki values around 3.90 nM) while exhibiting lower affinity for sigma2 receptors (Ki values around 240 nM) . This selective binding profile may underlie its pharmacological effects.

3. Potential Therapeutic Applications

- Neurological Disorders : Given its interaction with sigma receptors and pain modulation capabilities, this compound is being investigated as a potential therapeutic agent for conditions such as neuropathic pain and other neurological disorders .

- Drug Development : Its structural similarity to known pharmacologically active compounds positions it as a promising lead for developing new drugs targeting pain pathways.

Comparative Analysis with Related Compounds

| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Notable Effects |

|---|---|---|---|

| This compound | 3.90 | 240 | Antiallodynic effects |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High affinity for sigma receptors |

| N-(1-benzylpiperidin-4-yl)-2-furamide | TBD | TBD | Structural variant with potential differences in activity |

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antiallodynic Effect

In a controlled study, the compound was administered to animal models exhibiting capsaicin-induced allodynia. Results indicated a significant reduction in pain sensitivity, supporting its potential as an analgesic.

Case Study 2: Receptor Binding Affinity

A series of derivatives were synthesized to evaluate their binding affinities at sigma receptors. The results indicated that modifications on the phenylacetamide ring influenced binding efficacy, showcasing the importance of structural variations in pharmacological activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(1-benzylpiperidin-4-yl)prop-2-enamide, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-benzylpiperidin-4-amine with acryloyl chloride in anhydrous dichloromethane under inert conditions (argon/nitrogen) yields the target molecule. Optimization involves temperature control (0–5°C to prevent side reactions) and stoichiometric excess of acryloyl chloride (1.2–1.5 eq). Purification via recrystallization (e.g., petroleum ether) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing N-(1-benzylpiperidin-4-yl)prop-2-enamide and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., piperidine ring protons at δ 2.5–3.5 ppm, acrylamide carbonyl at δ 165–170 ppm).

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and detect impurities.

- X-ray Crystallography : SHELX or WinGX software for single-crystal structure determination, ensuring anisotropic displacement ellipsoid accuracy .

Q. What are the primary pharmacological targets of N-(1-benzylpiperidin-4-yl)prop-2-enamide derivatives, and how are these targets validated experimentally?

- Methodological Answer : Derivatives often target enzymes like monoamine oxidases (MAOs) or cholinesterases. Validation involves:

- Enzyme Inhibition Assays : Spectrophotometric monitoring of substrate conversion (e.g., kynuramine for MAO-A/B).

- Competitive Binding Studies : Radioligand displacement assays using [³H]-ligands to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of N-(1-benzylpiperidin-4-yl)prop-2-enamide analogs across studies?

- Methodological Answer : Discrepancies may arise from assay variability. Standardization steps include:

- Control Experiments : Use reference inhibitors (e.g., clorgyline for MAO-A) to validate assay conditions.

- Cell Line Authentication : Ensure consistent cell models (e.g., SH-SY5Y for neuroactivity studies).

- Dose-Response Curves : Triplicate measurements across ≥5 concentrations to improve reliability .

Q. What strategies improve target selectivity when modifying the prop-2-enamide moiety in N-(1-benzylpiperidin-4-yl) derivatives?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina to predict binding poses with kinase domains (e.g., EGFR T790M mutation).

- SAR Studies : Introduce substituents (e.g., methoxy groups) to enhance steric hindrance against off-target receptors.

- Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify cross-reactivity .

Q. How can scalability challenges in multi-step syntheses of N-(1-benzylpiperidin-4-yl)prop-2-enamide derivatives be mitigated while maintaining stereochemical integrity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors for exothermic reactions (e.g., acryloylation) to improve safety and yield.

- Chiral HPLC : Enantiomeric separation using cellulose-based columns.

- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and minimize racemization .

Q. What analytical approaches are effective for detecting N-(1-benzylpiperidin-4-yl)prop-2-enamide metabolites in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem MS (LC-MS/MS) : MRM mode with deuterated internal standards (e.g., N-(1-benzylpiperidin-4-yl)prop-2-enamide-d₅) for quantification.

- Metabolite Identification : High-resolution LC-QTOF-MS coupled with molecular networking (GNPS platform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.